

Spectroscopic Analysis of 1,3-Propanediol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,3-Propanediol**

Cat. No.: **B051772**

[Get Quote](#)

An in-depth guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of **1,3-propanediol**, tailored for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the spectroscopic properties of **1,3-propanediol** (CAS: 504-63-2), a versatile chemical intermediate. The following sections detail the methodologies for acquiring ^1H NMR, ^{13}C NMR, IR, and Mass spectra, along with a thorough analysis of the resulting data. All quantitative information is summarized in structured tables for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **1,3-propanediol**, both ^1H and ^{13}C NMR are instrumental in confirming its identity and purity.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **1,3-propanediol** is characterized by two distinct signals corresponding to the two types of protons in the molecule. The methylene protons adjacent to the hydroxyl groups (at C1 and C3) are chemically equivalent, as are the protons on the central methylene group (at C2).

Table 1: ^1H NMR Data for **1,3-Propanediol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~3.8	Triplet (t)	~6.2	4H	HO-CH ₂ -
~1.8	Quintet (p)	~6.2	2H	-CH ₂ -CH ₂ -
Variable	Singlet (s, broad)	-	2H	-OH

Note: The chemical shift of the hydroxyl protons is highly variable and depends on factors such as solvent, concentration, and temperature. In D₂O, this peak will disappear due to proton exchange.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of **1,3-propanediol** displays two signals, corresponding to the two unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for **1,3-Propanediol**

Chemical Shift (δ) ppm	Assignment
~61.5	C1, C3
~36.5	C2

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **1,3-propanediol** for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
- Gently agitate the vial to ensure the sample is fully dissolved.

- Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.
- Cap the NMR tube securely.

Instrumental Parameters:

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
- Acquire the ^1H NMR spectrum using a standard pulse sequence. For ^{13}C NMR, a proton-decoupled pulse sequence is typically used.
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction.
- Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

[Click to download full resolution via product page](#)

Molecular structure of **1,3-propanediol** with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **1,3-propanediol** is dominated by the characteristic absorptions of the hydroxyl and alkyl groups.

Table 3: IR Spectroscopy Data for **1,3-Propanediol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (hydrogen-bonded)
2960-2850	Strong	C-H stretch (sp ³ hybridized)
1470-1430	Medium	C-H bend (scissoring)
1060-1040	Strong	C-O stretch (primary alcohol)

Experimental Protocol for IR Spectroscopy

Sample Preparation (Neat Liquid):

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Place one to two drops of neat **1,3-propanediol** onto the surface of one salt plate.
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

Data Acquisition:

- Obtain a background spectrum of the empty spectrometer to correct for atmospheric H₂O and CO₂.
- Place the prepared salt plates into the sample holder of the FTIR spectrometer.
- Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can aid in structure elucidation. The electron

ionization (EI) mass spectrum of **1,3-propanediol** is characterized by the fragmentation of the molecular ion.

Table 4: Mass Spectrometry Data for **1,3-Propanediol**

m/z	Relative Abundance (%)	Proposed Fragment
76	Low or absent	$[M]^+$ (Molecular Ion)
58	High	$[M - H_2O]^+$
45	High	$[CH_2CH_2OH]^+$
31	High	$[CH_2OH]^+$

Experimental Protocol for Mass Spectrometry

Sample Preparation and Introduction:

- For direct infusion, prepare a dilute solution of **1,3-propanediol** in a volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 $\mu\text{g/mL}$.
- Introduce the sample into the ion source of the mass spectrometer via a syringe pump or direct injection.

Data Acquisition (Electron Ionization - EI):

- The sample is vaporized and enters the ion source.
- A beam of high-energy electrons (typically 70 eV) bombards the sample molecules, causing ionization and fragmentation.
- The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio.
- The detector records the abundance of each ion, generating the mass spectrum.

[Click to download full resolution via product page](#)

Proposed fragmentation pathway of **1,3-propanediol** in Mass Spectrometry.

- To cite this document: BenchChem. [Spectroscopic Analysis of 1,3-Propanediol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b051772#spectroscopic-analysis-of-1-3-propanediol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com